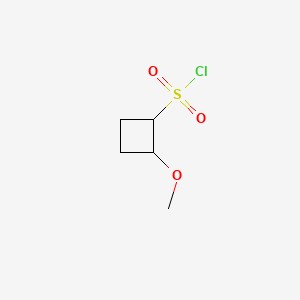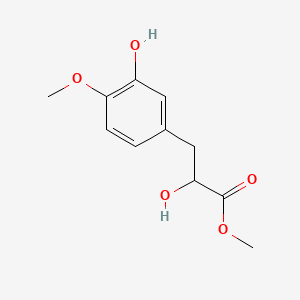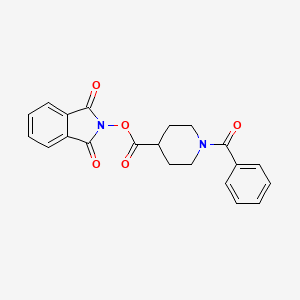
1,3-Dioxoisoindolin-2-yl 1-benzoylpiperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl 1-benzoylpiperidine-4-carboxylate is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 1-benzoylpiperidine-4-carboxylate typically involves a multi-step process. One common method is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.
Another approach involves the Steglich esterification of carboxylic acids with N-hydroxyphthalimide. This method uses dicyclohexylcarbodiimide and 4-dimethylaminopyridine as reagents in tetrahydrofuran under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of transition-metal-catalyzed reactions and organocatalytic methods can also be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 1-benzoylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various alkylated or acylated derivatives.
科学研究应用
1,3-Dioxoisoindolin-2-yl 1-benzoylpiperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 1-benzoylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and exhibit similar chemical reactivity and applications.
Piperazine-containing drugs: These compounds contain the piperazine ring and are used in various therapeutic applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl 1-benzoylpiperidine-4-carboxylate is unique due to its combined structural features of the isoindoline nucleus and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
属性
分子式 |
C21H18N2O5 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 1-benzoylpiperidine-4-carboxylate |
InChI |
InChI=1S/C21H18N2O5/c24-18(14-6-2-1-3-7-14)22-12-10-15(11-13-22)21(27)28-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9,15H,10-13H2 |
InChI 键 |
AHALHGSCHBBCNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
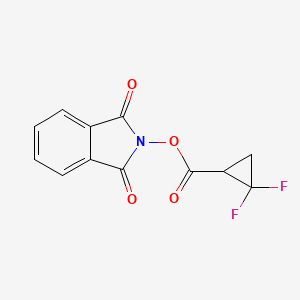
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)


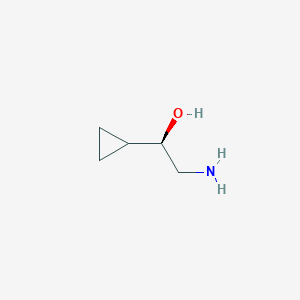

![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)

